rac-Paroxetine-d4 Hydrochloride

Description

Significance of Deuteration in Pharmaceutical Science and Analytical Chemistry

Deuteration, the substitution of hydrogen with its stable isotope deuterium (B1214612), is of particular importance in pharmaceutical science and analytical chemistry. hwb.gov.innih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can significantly impact a drug molecule's metabolic stability. unibestpharm.comjuniperpublishers.com This "kinetic isotope effect" can slow down metabolic processes, potentially leading to improved pharmacokinetic profiles, such as a longer half-life and reduced dosing frequency. nih.govunibestpharm.com

In analytical chemistry, deuterated compounds are invaluable as internal standards for quantitative analysis. thalesnano.comscielo.org.mx By adding a known amount of the deuterated analog to a sample, scientists can accurately measure the concentration of the unlabeled drug, a technique crucial for therapeutic drug monitoring and pharmacokinetic studies. The use of a deuterated internal standard minimizes variations in sample preparation and analysis, leading to more precise and reliable results.

Overview of rac-Paroxetine as a Parent Compound in Research Contexts

Paroxetine (B1678475) is a well-established selective serotonin (B10506) reuptake inhibitor (SSRI) used in the management of various conditions. patsnap.comnih.gov Its primary mechanism of action involves blocking the serotonin transporter (SERT), leading to an increase in serotonin levels in the synaptic cleft. nih.gov In a research context, paroxetine serves as a crucial parent compound for the development of tools to study the serotonergic system and the metabolism of drugs. nih.gov Its interaction with cytochrome P450 enzymes, particularly CYP2D6, has been a subject of extensive investigation. nih.govresearchgate.net

Rationale for Deuterium Labeling in Paroxetine Research

The development of deuterated paroxetine, specifically rac-Paroxetine-d4 Hydrochloride, was driven by the need for a more accurate and reliable internal standard in bioanalytical methods. The structural similarity of a deuterated analog to the parent drug ensures that it behaves almost identically during extraction, chromatography, and ionization, leading to improved accuracy in quantification.

Furthermore, strategic deuteration of the paroxetine molecule can alter its metabolic pathway. nih.govresearchgate.net Research has shown that substituting hydrogen atoms with deuterium on the methylenedioxy group of paroxetine can reduce the inactivation of the CYP2D6 enzyme. nih.govresearchgate.net This modification can potentially lessen drug-drug interactions, a significant consideration in clinical settings. nih.gov Therefore, this compound serves as a vital tool for both precise quantification and for studying the metabolic fate and potential for drug interactions of paroxetine. nih.gov

Chemical Profile of this compound

| Identifier | Value |

| Chemical Name | rac-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine-d4 Hydrochloride |

| CAS Number | 1217683-35-6 |

| Molecular Formula | C19H17D4ClFNO3 |

| Molecular Weight | 369.85 g/mol |

Research Applications of this compound

| Field of Research | Specific Application |

| Pharmacokinetic Studies | Used as an internal standard for the accurate quantification of paroxetine in biological matrices like plasma and tissue. |

| Metabolism Studies | Helps in elucidating the metabolic pathways of paroxetine and identifying its metabolites. |

| Drug-Drug Interaction Studies | Investigating the potential for paroxetine to inhibit or induce drug-metabolizing enzymes, such as CYP2D6. nih.gov |

| Analytical Method Development | Essential for the validation of robust and reliable analytical methods for paroxetine quantification. |

Synthesis of this compound

The synthesis of this compound involves the introduction of four deuterium atoms into the paroxetine molecule. While specific, detailed synthetic routes are often proprietary, a general approach involves the use of deuterated reagents at key steps in the synthesis of the piperidine (B6355638) ring or the benzodioxole moiety. One common method is the reduction of a suitable precursor with a deuterium source, such as sodium borodeuteride, to introduce deuterium atoms at specific positions. The final step typically involves the formation of the hydrochloride salt to improve the compound's stability and handling characteristics. chemicalbook.com

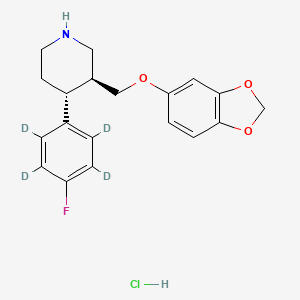

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(2,3,5,6-tetradeuterio-4-fluorophenyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO3.ClH/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;/h1-6,9,14,17,21H,7-8,10-12H2;1H/t14-,17-;/m0./s1/i1D,2D,3D,4D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GELRVIPPMNMYGS-TYPQLLAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[C@@H]2CCNC[C@H]2COC3=CC4=C(C=C3)OCO4)[2H])[2H])F)[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Incorporation of Rac Paroxetine D4 Hydrochloride

Strategies for Deuterium (B1214612) Labeling at Specific Molecular Positions

The introduction of deuterium into a specific molecular position requires carefully designed synthetic strategies. For complex molecules like paroxetine (B1678475), methods that offer high regioselectivity are paramount to avoid isotopic scrambling and the formation of undesired positional isotopomers.

One of the primary strategies for selective deuteration is catalytic hydrogen-deuterium (H-D) exchange . This method often employs transition metal catalysts, such as ruthenium, iridium, or platinum, to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source, commonly deuterium oxide (D₂O) or deuterium gas (D₂). For piperidine (B6355638) and other N-heterocycles, ruthenium complexes have been shown to be effective in catalyzing H-D exchange at the α- and β-positions relative to the nitrogen atom. The choice of catalyst and reaction conditions can influence the selectivity of the deuteration.

Another significant approach is the use of deuterated building blocks in a convergent synthesis. This involves preparing a key intermediate, in this case, a deuterated piperidine ring, which is then incorporated into the final paroxetine structure. This method offers excellent control over the location of the deuterium atoms.

Chemo-enzymatic strategies represent a more recent and highly selective method for the synthesis of chiral deuterated piperidines. These methods can involve the use of enzymes, such as ene-reductases, in combination with chemical reagents to achieve highly stereoselective deuteration of tetrahydropyridine (B1245486) precursors. Deuterium labeling experiments in these enzymatic reactions can also help to elucidate the reaction mechanisms.

Chemical Synthesis Pathways for Deuterated Piperidine and Related Moieties

The synthesis of the deuterated piperidine ring is a cornerstone in the preparation of rac-Paroxetine-d4 Hydrochloride. Various synthetic routes can be employed to achieve this.

A common approach begins with the reduction of a pyridine (B92270) precursor. Catalytic hydrogenation of pyridines using deuterium gas (D₂) in the presence of catalysts like palladium on carbon (Pd/C) can yield perdeuterated piperidines. However, for selective deuteration, a more controlled approach is necessary.

One documented pathway for a d4-paroxetine analog involves the synthesis of a deuterated hydroxymethyl intermediate, specifically ((3S, 4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol-d₂. This intermediate can then be coupled with a deuterated benzodioxole moiety to yield the final d4-paroxetine structure. The synthesis of the deuterated piperidine methanol (B129727) intermediate can be achieved through multi-step sequences starting from commercially available piperidone derivatives, where deuterium is introduced via reduction with a deuterated reducing agent like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄).

A general representation of a synthetic step to introduce deuterium into a piperidine precursor is outlined below:

Table 1: Illustrative Synthetic Transformation for Deuterated Piperidine Precursor

| Reactant | Reagents and Conditions | Product | Description |

| N-Boc-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine-3-carbaldehyde | 1. NaBD₄, Methanol-d₄2. Workup | N-Boc-((3S,4R)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridin-3-yl)methanol-d₁ | Stereoselective reduction of the aldehyde to a deuterated hydroxymethyl group. |

| N-Boc-((3S,4R)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridin-3-yl)methanol-d₁ | D₂, Pd/C, Ethyl Acetate | N-Boc-((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol-d₃ | Catalytic deuteration of the tetrahydropyridine ring to a piperidine ring. |

This table is a generalized representation of potential synthetic steps.

Optimization of Deuteration Efficiency and Isotopic Purity

Achieving high deuteration efficiency and isotopic purity is crucial for the intended applications of this compound, particularly when used as an internal standard. Optimization of the reaction conditions is therefore a critical aspect of the synthesis.

Key parameters that are often optimized in catalytic H-D exchange reactions include:

Catalyst Selection and Loading: Different transition metal catalysts exhibit varying activities and selectivities. The concentration of the catalyst can also impact the reaction rate and efficiency.

Temperature: Temperature can significantly influence the rate of H-D exchange. However, excessively high temperatures may lead to decreased selectivity and potential degradation of the substrate.

Reaction Time: Sufficient reaction time is necessary to achieve high levels of deuterium incorporation. The progress of the reaction is typically monitored by analytical techniques to determine the optimal duration.

Deuterium Source: The choice and excess of the deuterium source (e.g., D₂O, D₂ gas) can affect the final isotopic enrichment.

The table below illustrates a hypothetical optimization study for a catalytic deuteration step, showcasing how varying conditions can impact the outcome.

Table 2: Hypothetical Optimization of a Catalytic Deuteration Reaction

| Entry | Catalyst (mol%) | Temperature (°C) | Time (h) | Deuteration Efficiency (%) | Isotopic Purity (%) |

| 1 | RuCl₃ (5) | 80 | 12 | 85 | 90 |

| 2 | RuCl₃ (5) | 100 | 12 | 92 | 95 |

| 3 | RuCl₃ (5) | 120 | 12 | 95 | 93 (minor byproducts) |

| 4 | RuCl₃ (2.5) | 100 | 24 | 94 | 97 |

| 5 | [Ru(p-cymene)Cl₂]₂ (2.5) | 100 | 12 | 98 | >99 |

This data is illustrative and represents a typical optimization process.

Analytical Verification of Deuterium Enrichment and Positional Isomerism

Following the synthesis, rigorous analytical testing is required to confirm the successful incorporation of deuterium at the desired positions and to quantify the isotopic enrichment and purity. The two primary techniques for this verification are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: In the ¹H NMR spectrum of a deuterated compound, the signals corresponding to the protons that have been replaced by deuterium will decrease in intensity or disappear. This provides a straightforward method to confirm the location of deuteration.

²H NMR: ²H NMR spectroscopy directly detects the deuterium nuclei, providing a spectrum where signals appear at the chemical shifts corresponding to the deuterated positions.

¹³C NMR: The presence of deuterium atoms causes a characteristic upfield shift (isotope shift) in the signals of the attached and adjacent carbon atoms in the ¹³C NMR spectrum. This can be used to confirm the location of the deuterium labels.

Quantitative NMR (qNMR) techniques can be employed to determine the isotopic purity with a high degree of accuracy.

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight of the synthesized compound and assessing the level of deuterium incorporation. High-resolution mass spectrometry (HRMS) can provide a precise mass measurement, confirming the addition of four deuterium atoms.

Tandem mass spectrometry (MS/MS) is particularly useful for confirming the position of the deuterium labels. By comparing the fragmentation pattern of the deuterated compound with that of its non-deuterated counterpart, the location of the deuterium atoms can be deduced. For paroxetine, characteristic fragment ions are observed, and a shift in the mass-to-charge ratio (m/z) of these fragments in the deuterated analogue can pinpoint the location of the deuterium.

Table 3: Predicted Mass Spectral Fragmentation for Paroxetine and rac-Paroxetine-d4

| Fragment Ion | Proposed Structure/Origin | Expected m/z (Paroxetine) | Expected m/z (rac-Paroxetine-d4) |

| [M+H]⁺ | Protonated molecule | 330.1 | 334.1 |

| Fragment A | Fission of the C-O bond | 192.2 | 196.2 (if d4 on piperidine moiety) |

| Fragment B | Loss of NH₃ from piperidine ring | 313.1 | 315.1 (if d4 on piperidine moiety) |

| Fragment C | Fission of the CH-CH₂ bond at the 3-position of the piperidine ring | 151.1 | 151.1 (if d4 on a different moiety) |

This table is based on known fragmentation patterns of paroxetine and predicts the shifts for a d4 analog. The exact m/z values may vary depending on the specific location of the deuterium atoms.

The combination of these analytical techniques provides a comprehensive characterization of this compound, ensuring its suitability for its intended applications in research and development.

Advanced Analytical Applications of Rac Paroxetine D4 Hydrochloride As an Internal Standard

Role in Quantitative Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

The use of stable isotope-labeled internal standards, such as rac-Paroxetine-d4 Hydrochloride, is considered the gold standard in quantitative LC-MS/MS analysis. This is due to the ability of the deuterated standard to mimic the behavior of the analyte of interest throughout the entire analytical process, from sample extraction to detection.

Development of Robust LC-MS/MS Assays for Preclinical Biological Matrices

In the realm of preclinical research, the accurate quantification of drug candidates and their metabolites in complex biological matrices like plasma, serum, and tissue homogenates is paramount. This compound plays a pivotal role in the development of robust and reliable LC-MS/MS assays for this purpose. By adding a known amount of the deuterated internal standard to the biological sample at the beginning of the workflow, any variability introduced during sample preparation, such as extraction inefficiencies or matrix effects, can be effectively normalized. This is because both the analyte (paroxetine) and the internal standard (this compound) are affected in a similar manner by these variables. The resulting ratio of the analyte signal to the internal standard signal provides a more accurate and reproducible measure of the analyte's concentration.

Enhancing Accuracy and Precision in Mass Spectrometric Quantification

The fundamental principle behind the use of this compound in mass spectrometry is isotopic dilution. The four-dalton mass difference between paroxetine (B1678475) and its deuterated counterpart allows for their simultaneous detection and differentiation by the mass spectrometer. This clear mass separation is crucial for avoiding spectral interferences. The internal standard effectively corrects for fluctuations in the instrument's performance, such as variations in ionization efficiency in the electrospray ionization (ESI) source and detector response. By calculating the ratio of the analyte's peak area to the internal standard's peak area, a calibration curve can be constructed to accurately determine the concentration of the analyte in unknown samples. This approach significantly improves the precision and accuracy of the quantification, which is a critical requirement for regulatory submissions and pharmacokinetic studies.

Application in Chromatographic Separation and Detection

While the primary role of this compound is in mass spectrometric detection, its behavior during chromatographic separation is also a key consideration. Ideally, the internal standard should co-elute or elute very closely to the analyte. Due to their nearly identical chemical structures, this compound and paroxetine exhibit very similar retention times on a given liquid chromatography column. This co-elution ensures that both compounds experience the same matrix effects at the same time, further strengthening the normalization process. The ability to chromatographically separate the analyte and internal standard from other endogenous components of the sample matrix is essential for minimizing ion suppression or enhancement, thereby leading to more reliable detection and quantification.

Utility in Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Analytes

While LC-MS/MS is more commonly employed for the analysis of non-volatile compounds like paroxetine, GC-MS can be utilized after appropriate derivatization to increase the volatility of the analyte. In such cases, this compound would also serve as an ideal internal standard. The principles of isotopic dilution and correction for analytical variability remain the same as in LC-MS/MS. The deuterated standard would co-elute with the derivatized paroxetine and provide a reliable means for quantification, compensating for any inconsistencies in the derivatization reaction, injection volume, or system performance.

Applications in High-Performance Thin Layer Chromatography (HPTLC) for Research Purposes

High-Performance Thin Layer Chromatography (HPTLC) is a planar chromatographic technique that can be used for the separation and quantification of substances. In research applications of HPTLC, this compound can be spotted alongside the sample containing paroxetine. After development of the plate, the separated spots can be analyzed densitometrically. By comparing the response of the paroxetine spot to that of the known concentration of the deuterated internal standard, a semi-quantitative or quantitative analysis can be performed. The internal standard helps to correct for variations in sample application, plate development, and detection.

Analytical Method Development and Validation for Research and Quality Control

The development and validation of analytical methods are governed by stringent guidelines to ensure that the data generated are accurate, reproducible, and fit for purpose. The use of a suitable internal standard like this compound is integral to meeting these requirements.

Specificity and Selectivity Assessments

Specificity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. In the context of bioanalysis, this includes endogenous matrix components, metabolites, and co-administered drugs. Selectivity is demonstrated by ensuring that the internal standard, this compound, does not interfere with the detection of the analyte, paroxetine, and vice-versa.

In LC-MS/MS methods, specificity is achieved by monitoring unique precursor-to-product ion transitions for both the analyte and the internal standard. For paroxetine, a common transition is m/z 330.2 → 192.1, while for this compound, the transition is m/z 334.2 → 196.1. sci-hub.se The four-mass-unit difference ensures that the mass spectrometer can distinguish between the two compounds, even if they co-elute chromatographically. Studies have shown that in the analysis of human plasma, the chromatograms for paroxetine and its deuterated internal standard are free from significant interfering peaks at their respective retention times, confirming the selectivity of the method. sci-hub.se

Linearity and Calibration Range Determination

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. The use of this compound helps to ensure a consistent and linear response across a defined concentration range.

The calibration range is established to cover the expected concentrations of paroxetine in the samples being analyzed. For pharmacokinetic studies, this range needs to be wide enough to capture both peak and trough concentrations. Various studies have reported different linear ranges depending on the specific application and instrumentation used. For instance, one study validated a method with a linear range of 5–500 ng/mL in human serum, while another reported a range of 0.0125–5.0000 ng/mL in plasma. sci-hub.senih.gov A summary of reported linearity data from different research findings is presented below.

| Analyte | Internal Standard | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (R²) |

| Paroxetine | rac-Paroxetine-d4 | Serum | 5 - 500 | > 0.99 |

| Paroxetine | rac-Paroxetine-d4 | Plasma | 0.0125 - 5.0000 | Not Reported |

| Paroxetine | rac-Paroxetine-d4 | Whole Blood | 2.5 - 900 | Not Reported |

| Paroxetine | rac-Paroxetine-d4 | Plasma | 0.025 - 25 | Not Reported |

| Paroxetine | rac-Paroxetine-d6 | Whole Blood | 2.5 - 900 | Not Reported |

| Paroxetine | rac-Paroxetine-d4 | Plasma | 6 - 150 µg/L | 0.9996 |

Data compiled from multiple sources. sci-hub.senih.govcuny.edufrontiersin.orgfda.gov

Precision, Accuracy, and Robustness Evaluation in Research Settings

The precision of an analytical method describes the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD). Accuracy refers to the closeness of the mean of a set of results to the true value. Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

The inclusion of this compound as an internal standard significantly contributes to achieving high precision and accuracy by compensating for random and systematic errors that may occur during sample processing and analysis. Validation studies for methods quantifying paroxetine in biological matrices consistently report excellent precision and accuracy. For example, a study reported intra- and inter-assay precision with %RSD values ranging from 1.47% to 9.24% and 4.24% to 8.59%, respectively. sci-hub.se The accuracy, reported as the percentage deviation from the nominal concentration, was found to be between -2.73% and 11.13% for intra-assay and 3.88% and 5.94% for inter-assay measurements. sci-hub.se Another validation reported quality control sample accuracy with a deviation of 2.9% to 3.7% and precision with a coefficient of variation (%CV) of ≤ 5.9%. fda.gov

The robustness of a method is evaluated by introducing small variations in parameters such as mobile phase composition, flow rate, and column temperature. The consistent performance of this compound under these varied conditions ensures the method's reliability in routine use.

| Parameter | Specification | Result |

| Intra-Assay Precision (%RSD) | 1.47% - 9.24% | Pass |

| Inter-Assay Precision (%RSD) | 4.24% - 8.59% | Pass |

| Intra-Assay Accuracy (% Deviation) | -2.73% - 11.13% | Pass |

| Inter-Assay Accuracy (% Deviation) | 3.88% - 5.94% | Pass |

| QC Sample Accuracy (% Deviation) | 2.9% - 3.7% | Pass |

| QC Sample Precision (%CV) | ≤ 5.9% | Pass |

Data compiled from multiple sources. sci-hub.sefda.gov

Mechanistic Investigations of Metabolic Fate Utilizing Rac Paroxetine D4 Hydrochloride

Elucidation of Cytochrome P450 (CYP) Enzyme-Mediated Metabolism

The biotransformation of paroxetine (B1678475) is a complex process predominantly mediated by the Cytochrome P450 (CYP) superfamily of enzymes. The introduction of a deuterated probe, rac-Paroxetine-d4 Hydrochloride, has enabled a deeper understanding of the specific roles and interactions of these enzymes.

The metabolism of paroxetine is primarily accomplished through two parallel pathways: a high-affinity, low-capacity process and a low-affinity, high-capacity process. fda.gov Research has conclusively identified CYP2D6 as the main enzyme responsible for the high-affinity pathway, which involves the transformation of paroxetine to its catechol intermediate. pharmgkb.org This pathway is saturable at clinical doses, contributing to the nonlinear pharmacokinetics of the drug. fda.govnih.gov

While CYP2D6 is the principal enzyme, other isoforms contribute to a lesser extent. pharmgkb.org In vitro experiments and population-based simulations suggest the involvement of CYP3A4 and CYP1A2 in the formation of the paroxetine catechol intermediate, ranked in order of contribution as CYP2D6 >> CYP3A4 > CYP1A2. pharmgkb.orgnih.gov The low-affinity, high-capacity metabolic route is thought to be mediated by other enzymes, with CYP3A4 being a likely candidate. fda.govnih.govresearchgate.net The involvement of CYP3A4 becomes particularly relevant in individuals who are poor metabolizers via CYP2D6. researchgate.net

Paroxetine is not only a substrate of CYP2D6 but also a potent mechanism-based inhibitor of this enzyme. nih.govnih.gov This means that paroxetine itself, upon metabolic activation by CYP2D6, forms a reactive metabolite that irreversibly inactivates the enzyme. fda.govnih.gov This inactivation is believed to stem from the metabolism of the methylenedioxy substituent on the paroxetine molecule, which forms a metabolite-intermediate complex with the heme iron of the cytochrome P450 enzyme. fda.govnih.gov This auto-inhibition of its own metabolism contributes to the drug's nonlinear kinetics and potential for drug-drug interactions. pharmgkb.orgjuniperpublishers.com

The use of deuterated paroxetine, specifically with deuterium (B1214612) atoms replacing the two hydrogen atoms at the methylenedioxy carbon, has been a key strategy to investigate and mitigate this mechanism-based inhibition. nih.gov This specific deuteration, as seen in the compound CTP-347, is designed to slow the metabolic step that forms the reactive intermediate responsible for enzyme inactivation. juniperpublishers.com Studies have shown that this precision deuteration leads to a significant reduction in the inactivation of CYP2D6. nih.gov While paroxetine preincubation with human liver microsomes leads to a substantial, time-dependent increase in its inhibitory potency, deuterated analogs show little to no such inactivation. nih.govjuniperpublishers.comnih.gov

Table 1: Kinetic Parameters of CYP2D6 Inhibition by Paroxetine

| Parameter | Value | Reference |

|---|---|---|

| Apparent KI | 4.85 µM | nih.gov |

| Apparent kinact | 0.17 min-1 | nih.gov |

| IC50 (without preincubation) | 2.54 µM | nih.gov |

The deuterium kinetic isotope effect (KIE) is a phenomenon where the replacement of a hydrogen atom with a deuterium atom at the site of bond cleavage in a rate-limiting step of a reaction leads to a slower reaction rate. bioscientia.de This is because the carbon-deuterium (C-D) bond has a lower vibrational frequency and thus a higher activation energy for cleavage compared to a carbon-hydrogen (C-H) bond. bioscientia.de

In the context of paroxetine metabolism, deuterating the methylenedioxy group is intended to leverage the KIE to slow down the CYP2D6-mediated formation of the reactive metabolite. juniperpublishers.com This "metabolic shunting" redirects the metabolism away from the pathway leading to enzyme inactivation and favors alternative clearance pathways, such as ring opening to yield innocuous metabolites. juniperpublishers.com

Identification and Characterization of Deuterated Metabolites in Preclinical Models

The primary metabolites of paroxetine are pharmacologically inactive polar conjugates. fda.gov The initial and rate-limiting step is the CYP2D6-mediated demethylenation to form a catechol intermediate, which is then further metabolized. pharmgkb.org

When utilizing this compound, particularly when deuteration is at the methylenedioxy bridge, the metabolic profile is altered quantitatively rather than qualitatively. The metabolites formed are identical to those from the non-deuterated parent drug, with the exception of the presence of deuterium atoms. juniperpublishers.com The key difference lies in the amount of each metabolite formed. Due to the kinetic isotope effect and subsequent metabolic shunting, deuteration is expected to decrease the formation of the catechol intermediate and the subsequent reactive species that cause enzyme inactivation. juniperpublishers.com This would lead to a relative increase in metabolites from alternative pathways. Preclinical studies with other deuterated compounds have confirmed that while the metabolic pathway can be significantly altered, unique metabolites not observed with the original compound are generally not formed. juniperpublishers.comnih.gov

In Vitro Metabolic Stability Assessments in Microsomal and Hepatocyte Systems

In vitro systems, such as human liver microsomes (HLMs) and hepatocytes, are crucial for assessing metabolic stability and predicting in vivo clearance. nih.gov For paroxetine, these systems have been instrumental in demonstrating the effects of deuteration.

Studies comparing paroxetine with its deuterated analog (CTP-347) in HLMs have provided direct evidence of the altered metabolic profile. nih.gov While the deuterated compound was designed to be more metabolically robust at the site of deuteration, it was cleared faster than paroxetine in HLMs. nih.gov This is a direct consequence of the decreased mechanism-based inactivation of CYP2D6. With the enzyme remaining more active, it can metabolize the deuterated drug more rapidly. These in vitro assays allow for a direct comparison of metabolic rates and the impact of KIE on enzyme function, providing critical data before moving into more complex in vivo models. ansto.gov.au

Table 2: Comparative In Vitro Metabolism in Human Liver Microsomes

| Compound | Observation | Implication | Reference |

|---|---|---|---|

| Paroxetine | Exhibits significant mechanism-based inactivation of CYP2D6. | Slower metabolism over time as the enzyme is inactivated. | nih.gov |

Preclinical In Vivo Metabolic Profiling in Animal Models

Preclinical in vivo studies in animal models are essential to understand the complete pharmacokinetic and metabolic profile of a drug candidate. While detailed in vivo animal metabolic profiles for this compound are not extensively published, findings from human studies with the deuterated compound CTP-347 and studies with other deuterated drugs provide significant insights.

Table 3: Comparative In Vivo Pharmacokinetics in Humans (Day 14)

| Compound | Parameter | Value (ng·mL-1·h) | Reference |

|---|---|---|---|

| Paroxetine | AUC0-t | 248.1 |

Computational Modeling and Simulation of Deuterated Compound Metabolism

Computational modeling and simulation have emerged as indispensable tools in modern drug discovery and development, offering profound insights into the metabolic fate of novel chemical entities. These in silico approaches allow for the prediction and rationalization of how structural modifications, such as isotopic labeling, can influence the pharmacokinetic and pharmacodynamic properties of a drug. In the context of this compound, computational studies are pivotal in elucidating the mechanistic underpinnings of its altered metabolism compared to its non-deuterated counterpart, paroxetine.

The metabolism of paroxetine is primarily mediated by the cytochrome P450 isoenzyme CYP2D6, for which it is both a substrate and a mechanism-based inhibitor. frontiersin.orgpharmgkb.org This dual role leads to complex, nonlinear pharmacokinetics and a high potential for drug-drug interactions. pharmgkb.orgpharmgkb.org The mechanism-based inhibition arises from the oxidation of the methylenedioxy moiety of paroxetine, which forms a reactive carbene intermediate that can irreversibly bind to and inactivate the CYP2D6 enzyme. researchgate.netdovepress.com

Computational approaches, including molecular docking and molecular dynamics (MD) simulations, have been employed to model the interaction of paroxetine with the active site of CYP2D6. researchgate.netnih.govbohrium.com These models help to visualize the binding orientation of paroxetine and identify the key amino acid residues involved in its interaction, such as Phe120 and Glu216. researchgate.netnih.gov

Simulating the Impact of Deuteration

The strategic replacement of hydrogen atoms with their heavier isotope, deuterium, can significantly alter the metabolic profile of a drug. This is due to the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. nih.govnih.gov Consequently, the cleavage of a C-D bond during a metabolic reaction is slower, which can lead to reduced rates of metabolism and altered metabolic pathways. dovepress.comcdnsciencepub.com

Extrapolating from these findings, computational models for this compound would be used to predict an even more pronounced effect. The "d4" designation implies deuteration at four positions. Assuming two of these are at the metabolically crucial methylenedioxy bridge, the additional deuteration at other sites susceptible to oxidative metabolism would likely further stabilize the molecule against CYP-mediated degradation.

Physiologically based pharmacokinetic (PBPK) modeling is another computational tool that can simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in a virtual patient population. researchgate.netnih.gov By integrating in vitro data and the principles of KIE, a PBPK model for this compound could predict its pharmacokinetic profile. Such a model would likely forecast a lower accumulation index and a more predictable dose-response relationship compared to non-deuterated paroxetine, stemming from the reduced CYP2D6 inhibition.

Detailed Research Findings from Computational Studies

While direct computational data for this compound is limited, we can summarize findings from related computational and experimental studies on paroxetine and its deuterated analogs to illustrate the power of these predictive methods.

| Parameter | Value/Observation | Significance in Computational Modeling |

|---|---|---|

| Predicted Binding Energy (AutoDock) | Lower than experimentally measured | Indicates a favorable interaction with the CYP2D6 active site. The discrepancy highlights the need for dynamic models like MD simulations to account for protein flexibility. nih.gov |

| Key Interacting Residues | Phe120, Glu216, Thr309 | These residues are crucial for orienting the substrate for metabolism and are focal points in docking and MD simulations to understand binding affinity and selectivity. researchgate.net |

| Mechanism of Inhibition | Mechanism-based (irreversible) | Computational models focus on the formation of a reactive metabolite from the methylenedioxy group, which is the basis for predicting the effect of deuteration. researchgate.netdovepress.com |

| Compound | Observed/Predicted Effect on CYP2D6 Inhibition | Predicted Impact on Pharmacokinetics |

|---|---|---|

| Paroxetine (non-deuterated) | Significant mechanism-based inhibition | Non-linear pharmacokinetics, high potential for drug-drug interactions, variable patient response. pharmgkb.orgpharmgkb.org |

| rac-Paroxetine-d2 (CTP-347) | Reduced mechanism-based inhibition nih.govscispace.com | Faster clearance, lower accumulation index, and reduced drug-drug interaction potential compared to paroxetine. nih.gov |

| This compound | Predicted to have further reduced or minimal mechanism-based inhibition | Hypothesized to exhibit more linear and predictable pharmacokinetics, with a significantly improved drug-drug interaction profile. |

Pharmacological Research Applications of Rac Paroxetine D4 Hydrochloride and Its Parent Compound

In Vitro Studies on Serotonin (B10506) Transporter (SERT) Binding and Inhibition Kinetics

Paroxetine (B1678475) is distinguished by its high binding affinity for the serotonin transporter (SERT), a key characteristic that has been extensively documented in in vitro studies. mdpi.comelifesciences.org Research has consistently shown it to be one of the most potent inhibitors of SERT among selective serotonin reuptake inhibitors (SSRIs). mdpi.comnih.govmdpi.com

Binding assays using [³H]paroxetine have demonstrated its high-affinity and selective binding to SERT in brain homogenates. nih.gov Competitive binding experiments reveal that paroxetine is a more potent inhibitor of [³H]paroxetine binding than other SSRIs like fluvoxamine, fluoxetine, and sertraline. nih.gov In vitro studies have established paroxetine's high affinity for the central site of SERT, with a reported pKi value of approximately 10.20 and a Ki value of about 70.2 pM. elifesciences.orgmdpi.com Its affinity for SERT is significantly higher than for the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT). mdpi.com

Studies using human SERT-transfected cell lines have further confirmed these findings, showing that paroxetine potently inhibits serotonin reuptake. semanticscholar.org Interestingly, substituting the 4-fluoro group of paroxetine with bromine or iodine leads to a significant decrease in its potency to inhibit 5-HT transport, highlighting the importance of this chemical feature for its activity. biorxiv.org While the binding affinity of these halogenated analogs is also reduced, the effect is less pronounced than the reduction in transport inhibition potency. elifesciences.org

| Compound | Binding Affinity (Ki) for Transporters | Reference |

|---|---|---|

| Paroxetine | SERT: ~70.2 pM NET: ~40 nM DAT: ~490 nM | mdpi.com |

| Fluvoxamine | SERT: 5.52 nM | nih.gov |

| Fluoxetine | SERT: 10.8 nM | nih.gov |

| Sertraline | SERT: 3.39 nM | nih.gov |

Cellular Signaling Pathway Elucidation in Isolated Cell Lines and Primary Cultures

The effects of paroxetine on intracellular signaling pathways have been investigated in various isolated cell lines and primary cultures, revealing actions beyond simple serotonin reuptake inhibition.

In macrophage cell lines (J774.2), paroxetine has been shown to induce an inflammatory response by promoting the synthesis of cytokines like TNF-α, IL-6, and IL-12p40. nih.gov This study indicated that paroxetine triggers this response via the PI3K signaling pathway while concurrently suppressing the p38 MAPK pathway. nih.gov Conversely, in microglial cells (BV2 and primary cultures), paroxetine demonstrates anti-inflammatory properties by inhibiting lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-1β. nih.gov This neuroprotective effect is mediated through the suppression of JNK1/2 and baseline ERK1/2 signaling pathways. nih.gov

In the context of cancer cell lines, paroxetine has been found to induce apoptosis. In human breast cancer cells (MCF-7 and MDA-MB-231), paroxetine-induced cell death is mediated by ROS generation that is dependent on Ca²⁺ and p38 MAP kinase activation. mdpi.com In lung cancer cells, paroxetine hydrochloride promotes apoptosis by blocking autophagic flux and inducing mitochondrial fragmentation, which involves the activation of the ROS-MAPK pathway, specifically p-JNK and p-p38. frontiersin.org Studies on human colorectal carcinoma cell lines (HT29) also show that paroxetine can induce apoptosis, marked by an increase in the MAPK protein c-Jun and a decrease in the anti-apoptotic protein Bcl-2. spandidos-publications.com

Neurochemical and Neuropharmacological Studies in Animal Models

In animal models, paroxetine administration leads to significant alterations in neurotransmitter systems and high occupancy of its primary target, the serotonin transporter. PET imaging studies in rhesus monkeys using [¹¹C]DASB, a SERT-specific radioligand, revealed that a systemic dose of paroxetine resulted in 54-83% occupancy of serotonin transporters. researchgate.net In human studies, clinical doses of paroxetine were found to occupy approximately 80% of SERT sites. psychiatryonline.org

Microdialysis studies in mice have shown that systemic administration of paroxetine increases extracellular serotonin levels in brain regions like the ventral hippocampus. oup.com This effect can be potentiated by the co-administration of brain-derived neurotrophic factor (BDNF). oup.com Beyond the serotonergic system, research suggests paroxetine also modulates other neurotransmitters. In mice exposed to chronic mild stress, paroxetine treatment was found to reverse stress-induced decreases in GABA concentration in the frontal cortex, pointing to an interplay between the serotonergic and GABAergic systems. who.int

Preclinical studies in animal models have uncovered specific physiological effects of paroxetine, notably in the cardiovascular and immune systems, which are often linked to its GRK2 inhibitory action.

In rat models of myocardial infarction and cardiac hypertrophy, paroxetine has demonstrated significant cardioprotective effects. mdpi.comnih.govresearchgate.net Pre-treatment with paroxetine was shown to attenuate cardiac injury, reduce the heart weight to body weight ratio, and modulate markers of fibrosis, inflammation, and oxidative stress. nih.govresearchgate.net Specifically, it decreased the expression of prohypertrophic and profibrotic genes and reduced inflammatory markers by modulating NF-κB signaling. mdpi.com These beneficial cardiac effects are attributed to its inhibition of GRK2, which is upregulated in cardiovascular disease. mdpi.comnih.gov In a mouse model of diabetic cardiomyopathy, paroxetine treatment improved cardiac function, an effect partially attributed to restoring the population of circulating regulatory T cells by targeting the GRK2-PI3K-Akt pathway. jst.go.jp

Paroxetine also exhibits anti-inflammatory effects in the central nervous system. In models of neuroinflammation, paroxetine can inhibit the activation of microglia, the brain's resident immune cells. nih.gov This action helps to prevent the excessive production of inflammatory mediators that contribute to neuronal damage. nih.gov

Applications in Receptor Binding Assays and Functional Bioassays

The unique properties of rac-Paroxetine-d4 Hydrochloride and its parent compound make them valuable tools in specific laboratory assays.

This compound is primarily used as a stable isotope-labeled internal standard. lgcstandards.com Its incorporation of deuterium (B1214612) atoms makes it chemically identical to paroxetine but easily distinguishable by mass spectrometry. This is essential for pharmacokinetic studies, where it allows for the precise and accurate quantification of paroxetine and its metabolites in biological samples like plasma. Using a deuterated standard minimizes matrix effects and improves the reproducibility of analytical methods.

Paroxetine itself is frequently used as a reference compound or positive control in receptor binding assays and functional bioassays due to its well-characterized, high-affinity, and selective interaction with SERT. semanticscholar.orgfda.gov In competitive binding assays, unlabeled paroxetine is used to displace radiolabeled ligands (such as [³H]paroxetine) to determine the binding affinity (Ki) of new chemical entities for the serotonin transporter. nih.govunc.edu In functional bioassays, which measure the biological effect of a compound, paroxetine serves as a standard for SERT inhibition. semanticscholar.orgfyonibio.com For example, in neurotransmitter uptake assays using synaptosomes or cell lines expressing SERT, paroxetine is used to establish a benchmark for inhibitory potency against which novel compounds can be compared. semanticscholar.org

Reference Standard Development and Impurity Profiling for Pharmaceutical Research

Qualification and Certification of Deuterated Reference Standards

The qualification and certification of deuterated reference standards like rac-Paroxetine-d4 Hydrochloride are meticulous processes governed by stringent international guidelines, such as those from the International Council for Harmonisation (ICH). ijrps.comresearchgate.net These standards are essential for the validation of analytical methods and for ensuring the quality and consistency of pharmaceutical products. synzeal.com

The certification process for a deuterated reference standard involves a comprehensive characterization of the material to establish its identity, purity, and stability. cerilliant.comsupelco.com.tw This is typically achieved through a combination of analytical techniques. The molecular structure is confirmed using methods like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS), which can verify the incorporation and position of the deuterium (B1214612) atoms. semanticscholar.orgmedchemexpress.com

The purity of the reference standard is a critical parameter and is often determined using a mass balance approach, which involves the summation of all identified impurities and subtracting this from 100%. Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection, are employed to separate and quantify any impurities. semanticscholar.orgnih.gov The certified value and its associated uncertainty are then documented in a Certificate of Analysis, which provides a comprehensive record of the standard's characterization. cerilliant.comsimsonpharma.com

Key Steps in Reference Standard Qualification:

Structural Elucidation: Confirmation of the chemical structure and isotopic labeling using spectroscopic methods. semanticscholar.orgmedchemexpress.com

Purity Assessment: Quantification of impurities through chromatographic and other analytical techniques. semanticscholar.orgnih.gov

Stability Studies: Evaluation of the standard's stability under various storage conditions to establish a re-test date or shelf life. ijrps.comresearchgate.net

Certification: Issuance of a Certificate of Analysis detailing the characterization data and certified value. cerilliant.comsimsonpharma.com

Methodologies for Impurity Identification and Quantification in Paroxetine-Related Substances

The identification and quantification of impurities in Paroxetine (B1678475) and its related substances are crucial for ensuring the safety and efficacy of the final drug product. Regulatory agencies require that any impurity present at a level of 0.1% or higher be identified. semanticscholar.org The structural similarity between Paroxetine and its potential impurities, including chiral and achiral variants, presents a significant analytical challenge. nih.govbohrium.com

A variety of analytical methodologies are employed to tackle this challenge. High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a widely used technique for separating Paroxetine from its related substances. ijrps.comnih.gov The use of photodiode array (PDA) detectors allows for the simultaneous monitoring of multiple wavelengths, aiding in the identification and quantification of different impurities. ijrps.comsemanticscholar.org

For complex separations, especially those involving chiral impurities, more advanced techniques such as Supercritical Fluid Chromatography (SFC) have proven to be highly effective. nih.govsigmaaldrich.com SFC can offer advantages in terms of speed, resolution, and reduced environmental impact compared to traditional liquid chromatography. nih.gov Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is an indispensable tool for the structural elucidation of unknown impurities. semanticscholar.orgsimsonpharma.com

Commonly Employed Analytical Techniques:

High-Performance Liquid Chromatography (HPLC) ijrps.comnih.gov

Supercritical Fluid Chromatography (SFC) nih.govsigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LC-MS) semanticscholar.orgsimsonpharma.com

Nuclear Magnetic Resonance (NMR) Spectroscopy semanticscholar.org

Stability-Indicating Analytical Method Development for Related Compounds

A stability-indicating analytical method is a validated quantitative analytical procedure that can accurately detect changes in the concentration of the API due to degradation. The development of such methods is a regulatory requirement and a critical component of drug stability testing. ijrps.comresearchgate.net These methods must be able to separate the intact API from its degradation products, process impurities, and other related substances. core.ac.uk

The development of a stability-indicating method for Paroxetine involves subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light. ijrps.comcore.ac.uk This forced degradation helps to generate potential degradation products and demonstrate the method's ability to separate them from the parent drug. researchgate.net

The validation of a stability-indicating method is performed according to ICH guidelines and includes the evaluation of parameters such as specificity, linearity, range, accuracy, precision, and robustness. ijrps.comresearchgate.net The specificity of the method is its ability to unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities and degradants. core.ac.uk

Key Validation Parameters for Stability-Indicating Methods:

Applications in Research and Development of Pharmaceutical Raw Materials

This compound, as a stable isotope-labeled internal standard, plays a vital role in various stages of pharmaceutical research and development. Its primary application is in quantitative bioanalysis, where it is used to improve the accuracy and precision of methods for determining the concentration of Paroxetine in biological matrices such as plasma and urine. clearsynth.com

The use of a deuterated internal standard helps to compensate for variations that can occur during sample preparation, such as extraction losses, and for matrix effects in LC-MS analysis. clearsynth.comscioninstruments.com Because the physicochemical properties of this compound are nearly identical to those of the unlabeled drug, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer, leading to more reliable quantification. scioninstruments.comcerilliant.com

Beyond bioanalysis, these deuterated standards are also used in metabolic studies to trace the fate of the drug in the body and to identify and quantify its metabolites. udspub.com In the development of new drug formulations, they are instrumental in assessing the bioavailability and bioequivalence of different formulations. fda.gov

Key Research and Development Applications:

Quantitative Bioanalysis: Used as an internal standard in pharmacokinetic studies. clearsynth.com

Metabolic Profiling: Helps in the identification and quantification of drug metabolites. udspub.com

Bioavailability/Bioequivalence Studies: Essential for comparing different drug formulations. fda.gov

Analytical Method Validation: Used to ensure the accuracy and robustness of analytical procedures. clearsynth.com

Table of Compounds

Future Directions and Emerging Research Avenues for Deuterated Paroxetine Analogs

Advancements in High-Resolution Mass Spectrometry for Isotopic Tracing

High-resolution mass spectrometry (HRMS) is a cornerstone of modern pharmaceutical analysis, offering unparalleled accuracy and sensitivity in identifying and quantifying molecules. mdpi.com In the context of deuterated drugs like rac-Paroxetine-d4 Hydrochloride, HRMS is indispensable for isotopic tracing studies.

Recent advancements in HRMS platforms, such as Fourier Transform Ion Cyclotron Resonance (FTICR) and Orbitrap mass spectrometers, provide the resolving power necessary to distinguish between deuterated and non-deuterated isotopologues with high confidence. mdpi.com This capability is crucial for tracking the metabolic fate of deuterated paroxetine (B1678475) analogs in complex biological matrices. Isotopic tracing, facilitated by the distinct mass shift imparted by deuterium (B1214612), allows researchers to follow the absorption, distribution, metabolism, and excretion (ADME) of the drug and its metabolites. researchgate.netacs.org

Future research will likely focus on leveraging the full potential of HRMS for:

Comprehensive Metabolite Profiling: Untargeted metabolomics approaches using HRMS can help in the discovery of novel or unexpected metabolites of deuterated paroxetine, providing a more complete picture of its biotransformation. frontiersin.org

Quantitative Isotopic Analysis: Developing and validating robust HRMS-based methods for the precise quantification of this compound and its metabolites in various biological samples. This is essential for detailed pharmacokinetic studies. nih.govresearchgate.net

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): This technique can provide insights into the structural dynamics of protein targets, such as the serotonin (B10506) transporter (SERT), upon binding of deuterated paroxetine analogs. nih.gov Understanding these conformational changes can aid in the rational design of more effective and selective drugs. nih.gov

Integration of Omics Technologies with Stable Isotope Labeling

The era of "omics" has revolutionized our understanding of biological systems. Integrating various omics technologies—proteomics, metabolomics, and transcriptomics—with stable isotope labeling offers a powerful systems-level perspective on the effects of deuterated drugs. mdpi.comnih.gov

Stable isotope labeling in proteomics, for instance using 15N-enriched diets in animal models, allows for the accurate quantification of changes in protein expression in response to drug treatment. researchgate.netnih.gov When combined with the administration of deuterated paroxetine, this approach can reveal how the altered pharmacokinetic profile of the deuterated drug impacts downstream cellular pathways and protein networks. uni-muenchen.de

Future research directions in this area include:

Multi-Omics Data Integration: Combining data from proteomics, metabolomics, and transcriptomics to build comprehensive models of the cellular response to deuterated paroxetine analogs. This can help in identifying key pathways and potential biomarkers associated with drug efficacy and response. nih.gov

Fluxomics: Using stable isotope tracers to measure the rates of metabolic reactions (fluxes) within a biological system. This can provide a dynamic view of how deuterated paroxetine affects central carbon metabolism and other key metabolic pathways in the brain. universiteitleiden.nl

Personalized Medicine: In the long term, omics profiles from individual patients could potentially be used to predict their response to deuterated drugs, paving the way for more personalized treatment strategies.

Exploration of Novel Preclinical Applications in Disease Models

While the primary rationale for deuterating paroxetine has been to improve its metabolic profile, the unique properties of deuterated analogs may open up new therapeutic possibilities. researchgate.net Preclinical studies in relevant animal models of disease are essential to explore these potential new applications.

Deuteration can sometimes lead to unexpected pharmacological effects or "metabolic switching," where the body metabolizes the drug through a different pathway. cdnsciencepub.combioscientia.de This could potentially lead to the formation of novel active metabolites or a reduction in the formation of metabolites responsible for side effects.

Emerging preclinical research could focus on:

Neurodegenerative Disorders: Investigating the potential of deuterated paroxetine analogs in models of diseases like Parkinson's or other neurodegenerative conditions where monoaminergic systems are implicated. mdpi.com

Inflammatory and Fibrotic Diseases: Exploring the efficacy of these compounds in models of inflammatory and fibrotic conditions, given the known immunomodulatory effects of some antidepressants. cdnsciencepub.com

Comparative Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Conducting detailed head-to-head comparisons of deuterated and non-deuterated paroxetine in various disease models to fully characterize any differences in efficacy and target engagement. portico.org

Development of Predictive Models for Compound Behavior Based on Deuteration

The ability to predict how deuteration will affect a drug's properties would significantly streamline the drug development process. nih.gov Computational modeling and quantitative structure-activity relationship (QSAR) studies are becoming increasingly important tools in this endeavor.

The kinetic isotope effect (KIE), the change in reaction rate due to isotopic substitution, is the fundamental principle underlying the altered metabolism of deuterated drugs. researchgate.netportico.org However, the in vivo consequences of deuteration are not always predictable from in vitro data alone, as factors like metabolic switching can play a significant role. portico.org

Future research will likely involve the development of more sophisticated predictive models that can:

Integrate In Vitro and In Silico Data: Combine experimental data from in vitro metabolism studies with computational predictions of metabolic pathways and KIE values. nih.gov

Model Whole-Body Pharmacokinetics: Develop physiologically based pharmacokinetic (PBPK) models that can simulate the absorption, distribution, metabolism, and excretion of deuterated compounds in the body.

Predict Polypharmacology: Use computational screening against a wide range of biological targets to predict potential off-target effects or new therapeutic applications for deuterated paroxetine analogs. core.ac.uk

Q & A

Q. How is rac-Paroxetine-d4 Hydrochloride synthesized, and what role does deuterium labeling play in pharmacological studies?

this compound is synthesized by replacing four hydrogen atoms with deuterium at specific positions in the paroxetine molecule. Deuterium labeling is critical for tracing metabolic pathways using techniques like LC-MS, as the isotopic substitution reduces metabolic degradation (deuterium isotope effect) while retaining pharmacological activity. This allows researchers to study drug metabolism without altering the compound’s target affinity (e.g., serotonin reuptake inhibition) .

Q. What are the recommended storage conditions for this compound to ensure stability?

The compound should be stored in a tightly sealed container under inert gas (e.g., nitrogen) at 2–8°C. Storage areas must be well-ventilated to prevent humidity-induced degradation. Stability studies under these conditions show no significant decomposition over 12 months when protected from light .

Q. How can researchers verify the purity of this compound using pharmacopeial standards?

Purity is assessed via HPLC or UPLC methods referenced in pharmacopeial monographs (e.g., USP Paroxetine Hydrochloride standards). Key parameters include:

- Chromatographic purity : Resolution of rac-Paroxetine-d4 from related impurities (e.g., 1-methyl-4-(p-fluorophenyl)-1,2,3,6-tetrahydropyridine) using a C18 column and gradient elution .

- Limit tests : Quantification of residual solvents and heavy metals per ICH guidelines.

Advanced Research Questions

Q. What experimental strategies assess the isotopic effects of deuterium in this compound on metabolic stability?

- In vitro assays : Compare metabolic half-life (t½) of rac-Paroxetine-d4 and non-deuterated paroxetine in hepatocyte incubations. Use LC-MS to monitor deuterium retention in metabolites.

- In vivo studies : Administer equimolar doses to animal models and measure plasma concentrations over time. Deuterated compounds typically exhibit prolonged t½ due to reduced CYP450-mediated oxidation .

Q. How can contradictions in reported IC50 values for GRK2 inhibition by this compound be resolved?

Discrepancies (e.g., IC50 = 14 μM in some studies vs. higher/lower values in others) may arise from assay variability. To address this:

- Standardize assay conditions : Use recombinant GRK2, ATP concentrations fixed at Km levels, and consistent buffer pH.

- Validate with controls : Include positive controls (e.g., paroxetine hydrochloride) and replicate experiments across independent labs. Statistical tools like ANOVA can identify inter-lab variability .

Q. What methodologies distinguish this compound from impurities in chromatographic analyses?

- Mass spectrometry : Utilize high-resolution MS to differentiate deuterated and non-deuterated ions (e.g., m/z shifts of +4 for deuterated species).

- Impurity profiling : Reference standards for related compounds (e.g., EP impurity I: [(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol hydrochloride) are essential for peak identification .

Methodological Recommendations

- Experimental design : Use deuterated analogs in tandem with non-deuterated controls to isolate isotopic effects.

- Data analysis : Apply multivariate statistics to account for batch-to-batch variability in deuterated compounds.

- Literature integration : Cross-reference pharmacopeial guidelines (e.g., USP Chapter 33) and preclinical reporting standards (NIH guidelines) for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.